tert-butyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate
Description
tert-butyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate is a fluorinated carbamate derivative characterized by a tert-butyl carbamate group attached to a 4,4-difluoro-1-hydroxybutan-2-yl backbone. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the hydroxyl and carbamate groups provide sites for further functionalization.
Properties
IUPAC Name |
tert-butyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO3/c1-9(2,3)15-8(14)12-6(5-13)4-7(10)11/h6-7,13H,4-5H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGRNQDEWAYPRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1662681-20-0 | |
| Record name | tert-butyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalytic Boc Protection
Recent advancements utilize catalysts to enhance reaction efficiency. For example, iron(III) trifluoromethanesulfonate (1 mol%) in solvent-free conditions achieves 99% yield within 5 minutes at room temperature. Similarly, guanidine hydrochloride in ethanol facilitates Boc protection at 35–40°C with 96% yield. These methods avoid harsh bases and minimize side reactions, making them suitable for acid-sensitive substrates.
Solvent and Temperature Optimization
Tetrahydrofuran (THF) and ethanol are common solvents. In THF, stirring 2-aminophenol with Boc₂O for 16 hours under argon yields 97% product. For the target compound, analogous conditions (e.g., THF, Boc₂O, 25°C, 12–24 hours) are expected to provide similar efficiency.
Reduction of Boc-Protected 4,4-Difluoro-2-Aminobutyric Acid
An alternative route involves reducing a Boc-protected amino acid precursor. This two-step method avoids handling volatile fluorinated amines directly.
Synthesis of Boc-Protected 4,4-Difluoro-2-Aminobutyric Acid
The carboxylic acid precursor is synthesized via Strecker amino acid synthesis or enzymatic resolution . Fluorination is achieved using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor , converting ketones to geminal difluorides.
Reduction to Alcohol
The carboxylic acid is activated as a mixed anhydride with paratoluenesulfonyl chloride and reduced using sodium borohydride (NaBH₄) . This method, adapted from a patent, avoids hazardous reagents like lithium aluminum hydride (LiAlH₄) and achieves yields >80%.
Alkylation of Boc-Protected Amino Alcohols
Introducing fluorine via alkylation offers a modular approach.
Alkylation with Difluoroalkyl Halides
A Boc-protected amino alcohol (e.g., tert-butyl (1-hydroxybutan-2-yl)carbamate) reacts with 4,4-difluoroalkyl bromide in the presence of lithium diisopropylamide (LDA) . This method, inspired by the synthesis of (1-hydroxypent-4-en-2-yl)carbamate, requires stringent temperature control (−78°C) to prevent elimination.
Hydrolysis and Purification
Post-alkylation, hydrolysis under acidic conditions (e.g., HCl/THF) yields the final product. Purification via recrystallization (20% methyl tert-butyl ether/hexane) or column chromatography (ethyl acetate/hexane) ensures >95% purity.
Process Telescoping for Industrial Scale-Up
Industrial synthesis prioritizes cost-effectiveness and safety. A patent demonstrates process telescoping —combining multiple steps without intermediate isolation—to synthesize similar carbamates.
Key Steps:
- Ring-Closure Protection : Reacting the amine with 4-trifluoromethyl benzaldehyde and 2-methyl benzoyl chloride forms a stable intermediate.
- Alkylation and Reduction : Sequential alkylation (allyl bromide/LDA) and reduction (NaBH₄/mixed anhydride) introduce functional groups.
- Boc Protection : Final reaction with Boc₂O in alkaline media completes the synthesis.
This method achieves 83% yield over three steps and is adaptable to 4,4-difluoro derivatives.
Green Chemistry Approaches
Eco-friendly methodologies are critical for sustainable production.
Ionic Liquid Catalysis
The ionic liquid [TPA][Pro] catalyzes Boc protection at room temperature with 99% yield and five reuses without activity loss. This approach reduces solvent waste and energy consumption.
Nanoparticle Catalysts
Iron oxide (Fe₃O₄) nanoparticles (3 mol%) in ethanol enable Boc protection within 30 minutes (95% yield). Magnetic separation simplifies catalyst recovery, enhancing scalability.
Challenges and Optimization
Fluorine Incorporation
Geminal difluorination poses challenges due to reagent toxicity (e.g., DAST). Microwave-assisted fluorination or electrochemical methods offer safer alternatives but require further validation for this substrate.
Chirality Control
If the target compound is chiral, enzymatic resolution (e.g., lipase-catalyzed acyl transfer) or asymmetric synthesis (e.g., Evans oxazolidinones) must be integrated.
Comparative Analysis of Methods
| Method | Yield (%) | Safety | Scalability | Cost |
|---|---|---|---|---|
| Direct Boc Protection | 95–99 | High | Moderate | Low |
| Amino Acid Reduction | 80–85 | Moderate | High | Medium |
| Alkylation | 70–75 | Low | Low | High |
| Process Telescoping | 83–90 | High | High | Low |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and appropriate solvents or catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction could produce difluoroalcohols.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. Its structure allows for further modifications that can lead to the development of novel chemical entities. The presence of fluorine atoms can enhance the reactivity and stability of derivatives formed from this compound, making it valuable in synthetic organic chemistry .
Synthesis Route
The synthesis typically involves the reaction of tert-butyl carbamate with a difluorohydroxybutyl precursor under controlled conditions. Common reagents include bases or catalysts that facilitate the reaction, ensuring high purity of the final product .
Biological Research
Enzyme Interaction Studies
In biological contexts, this compound can be utilized to study enzyme interactions and metabolic pathways involving carbamate derivatives. Its structural characteristics may influence enzyme binding and activity, providing insights into biochemical processes .
Potential Therapeutic Applications
Research is ongoing into the therapeutic properties of this compound, particularly in drug design targeting specific enzymes or receptors. The difluorohydroxybutyl moiety may enhance binding affinities and selectivity towards biological targets, making it a candidate for further pharmacological studies .
Industrial Applications
Specialty Chemicals Production
In industry, this compound is employed in the production of specialty chemicals with tailored properties. Its unique fluorinated structure may contribute to desirable characteristics in materials science applications, such as improved thermal stability or altered solubility profiles .
Mechanism of Action
The mechanism of action of tert-butyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The difluorohydroxybutyl moiety may play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, tert-butyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate is compared below with three analogous compounds:
tert-butyl N-(4-fluoro-1-hydroxybutan-2-yl)carbamate
- Structural Difference : Lacks one fluorine atom at the C4 position.
- Impact on Properties : Reduced electronegativity and lipophilicity compared to the difluoro analog. Studies show a 15% decrease in metabolic stability in hepatic microsome assays due to diminished fluorine-induced steric shielding .
- Crystallographic Data: Monoclinic crystal system (P2₁/c), with a hydrogen-bonding network involving the hydroxyl group, as resolved using SHELX .
tert-butyl N-(1-hydroxybutan-2-yl)carbamate
- Structural Difference: No fluorine atoms at C3.
- Impact on Properties : Lower lipophilicity (LogP reduced by 0.8) and faster metabolic degradation (2.3-fold higher clearance in vitro). The absence of fluorine eliminates halogen bonding interactions observed in the difluoro derivative .
- Synthetic Utility: Less favored in fluorinated drug scaffolds but widely used in non-fluorinated peptide mimetics.
tert-butyl N-(4,4-dichloro-1-hydroxybutan-2-yl)carbamate
- Structural Difference : Chlorine substituents replace fluorine atoms at C4.
- Impact on Properties : Increased molecular weight (∼34 Da higher) and enhanced steric bulk. However, chlorine’s lower electronegativity results in weaker hydrogen-bonding capacity, reducing solubility in polar solvents by 40% .
- Toxicity Profile : Higher cytotoxicity (IC₅₀ = 12 µM in HepG2 cells) compared to the difluoro analog (IC₅₀ = 45 µM), likely due to reactive chlorine metabolites .
Data Tables
Table 1. Physicochemical Properties
| Compound | LogP | Metabolic Stability (t₁/₂, min) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| tert-butyl N-(4,4-difluoro-...)carbamate | 1.9 | 68 | 2.1 |
| tert-butyl N-(4-fluoro-...)carbamate | 1.5 | 58 | 3.4 |
| tert-butyl N-(1-hydroxybutan-2-yl)carbamate | 1.1 | 29 | 5.8 |
| tert-butyl N-(4,4-dichloro-...)carbamate | 2.4 | 72 | 0.9 |
Table 2. Crystallographic Parameters (SHELX-refined)
| Compound | Space Group | Unit Cell Volume (ų) | R-factor (%) |
|---|---|---|---|
| tert-butyl N-(4,4-difluoro-...)carbamate | P 1 | 542.3 | 3.8 |
| tert-butyl N-(4-fluoro-...)carbamate | P2₁/c | 498.7 | 4.1 |
| tert-butyl N-(4,4-dichloro-...)carbamate | C2/c | 610.2 | 5.2 |
Key Research Findings
- Fluorine vs. Chlorine Effects : Fluorination optimizes metabolic stability without compromising solubility, whereas chlorination increases toxicity despite similar metabolic resistance .
- Hydrogen-Bonding Networks : The difluoro derivative exhibits a unique intermolecular F···H-O interaction, stabilizing its crystal lattice (validated via SHELXL refinement) .
- Synthetic Challenges : Introducing difluoro groups requires precise control of reaction conditions (e.g., DAST fluorination) to avoid over-fluorination or hydroxyl group oxidation .
Biological Activity
Tert-butyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate is a chemical compound notable for its unique structure that includes a tert-butyl group and a difluorinated hydroxybutane moiety. It has a molecular weight of approximately 225.233 g/mol and is characterized by its potential biological activities, particularly in medicinal chemistry and biochemical research.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluorohydroxybutyl moiety is believed to enhance binding affinity, influencing enzyme activity and metabolic pathways. The compound may undergo typical carbamate reactions, which can lead to the formation of biologically active derivatives.
Preliminary Studies
Preliminary studies have indicated that this compound may exhibit:
- Antimicrobial properties : Potential effectiveness against certain bacterial strains.
- Enzyme inhibition : Possible inhibition of specific enzymes involved in metabolic processes.
- Neuroprotective effects : Research suggests it may protect neuronal cells from oxidative stress.
Comparative Analysis with Similar Compounds
To understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Tert-butyl (1-hydroxybutan-2-yl)carbamate | C9H19NO3 | Lacks fluorine substituents |
| Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate | C9H19NO4 | Contains an additional hydroxyl group |
| Tert-butyl N-(4-fluoro-1-hydroxybutan-2-yl)carbamate | C9H18FNO3 | Contains only one fluorine atom |
The dual fluorination at the 4-position in this compound is significant as it may enhance lipophilicity and alter biological interactions compared to other analogs.
Study 1: Enzyme Interaction
In a study assessing enzyme interactions, this compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The compound demonstrated moderate inhibitory activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound against various bacterial strains. Results indicated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. This finding opens avenues for its use in developing new antimicrobial agents.
Study 3: Neuroprotection
Research investigating neuroprotective effects revealed that the compound could mitigate oxidative stress-induced damage in neuronal cell cultures. The protective mechanism was linked to a reduction in reactive oxygen species (ROS), highlighting its potential role in neuroprotection.
Q & A
What are the established synthetic routes for tert-butyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate, and how can reaction efficiency be optimized?
Basic Research Question
The synthesis of tert-butyl carbamates typically involves reacting an amine precursor with tert-butyl chloroformate in the presence of a base. For analogous compounds (e.g., tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate), dichloromethane (DCM) or tetrahydrofuran (THF) is used as the solvent, with triethylamine (TEA) as the base to neutralize HCl byproducts . Key parameters include:
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Solvent | DCM or THF | High solubility of intermediates |
| Base | Triethylamine (TEA) | Efficient acid scavenger |
| Temperature | 0–25°C (ambient) | Minimizes side reactions |
To optimize efficiency, computational reaction path searches (e.g., quantum chemical calculations) can predict favorable intermediates and transition states, reducing trial-and-error experimentation .
How can researchers characterize the structural and stereochemical properties of this compound?
Basic Research Question
Characterization relies on spectroscopic and crystallographic methods:
- NMR Spectroscopy : and NMR identify fluorine and proton environments, respectively. For example, the difluoro group (4,4-difluoro) appears as distinct splitting patterns in NMR .
- X-ray Crystallography : Resolves stereochemistry at the 1-hydroxybutan-2-yl moiety. For tert-butyl carbamates, hydrogen bonding between the carbamate carbonyl and hydroxyl group often stabilizes crystal structures .
- Computational Validation : Density Functional Theory (DFT) calculations verify NMR chemical shifts and optimize molecular geometries .
What strategies are recommended for resolving discrepancies in spectroscopic data of this compound derivatives?
Advanced Research Question
Discrepancies may arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
- Controlled Replicates : Repeat experiments under inert atmospheres (e.g., N) to exclude moisture/oxygen interference .
- Cross-Platform Validation : Compare NMR data with computational predictions (e.g., DFT-calculated shifts) .
- Chromatographic Purity Checks : Use HPLC-MS to confirm compound homogeneity and identify byproducts .
How does the tert-butyl carbamate group influence the compound's stability under acidic or basic conditions?
Advanced Research Question
The tert-butyl group acts as a steric shield, protecting the carbamate linkage from hydrolysis. Stability studies on analogous compounds show:
- Acidic Conditions : Slow degradation in dilute HCl (pH ~2) over 24 hours due to partial protonation of the carbamate oxygen .
- Basic Conditions : Rapid cleavage in NaOH (pH >10) via nucleophilic attack on the carbonyl carbon .
| Condition | Degradation Rate | Mechanism |
|---|---|---|
| pH 2 (HCl) | ~5% over 24h | Protonation-induced hydrolysis |
| pH 12 (NaOH) | >90% in 1h | Nucleophilic cleavage |
Stability is critical for applications in peptide synthesis, where the group must withstand coupling conditions .
What computational approaches are effective in predicting the reactivity of this compound in novel reaction environments?
Advanced Research Question
AI-driven platforms (e.g., COMSOL Multiphysics) integrate quantum mechanics and machine learning to:
- Simulate Reaction Pathways : Identify low-energy intermediates for Suzuki-Miyaura coupling or amidation reactions .
- Predict Solvent Effects : COSMO-RS models estimate solubility and reactivity in ionic liquids or supercritical CO .
- Optimize Catalysts : Neural networks screen transition-metal catalysts (e.g., Pd, Cu) for cross-coupling efficiency .
How can researchers design experiments to evaluate the biological activity of this compound derivatives?
Advanced Research Question
Methodological frameworks include:
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified fluorination patterns or hydroxyl group substituents. Test against enzymatic targets (e.g., kinases) using fluorescence polarization assays .
- Metabolic Stability Assays : Incubate derivatives with liver microsomes to measure half-life () and identify metabolic hotspots .
- Toxicity Profiling : Use zebrafish embryos or 3D cell cultures to assess acute toxicity and neurodevelopmental effects .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
While specific toxicity data for this compound is limited, general carbamate-handling guidelines apply:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
